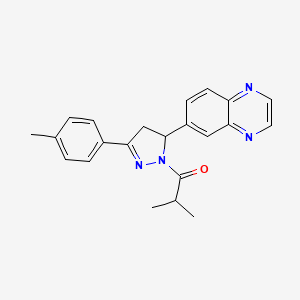
2-methyl-1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. The IUPAC name you provided suggests that this compound is a pyrazole derivative with a quinoxaline moiety.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of this compound would likely involve the formation of the pyrazole ring and the attachment of the quinoxaline and p-tolyl groups.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule, including bond lengths, bond angles, and the spatial arrangement of atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. As a pyrazole derivative, this compound might be expected to participate in reactions typical of this class of compounds.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications
Corrosion Inhibition
One significant application of quinoxaline derivatives is in corrosion inhibition. Studies have shown that these compounds effectively inhibit mild steel corrosion in hydrochloric acid (HCl), acting as mixed-type inhibitors. They reduce both anodic and cathodic corrosion reactions, with their molecules forming a protective film on the steel surface. This action is supported by electrochemical impedance spectroscopy (EIS), Tafel polarization measurements, and scanning electron microscopy (SEM) analyses. The adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm, indicating a strong and efficient corrosion inhibition process, primarily through chemisorption (Olasunkanmi & Ebenso, 2019).
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of quinoxaline derivatives. These compounds have been synthesized and tested for their effectiveness against various microbial strains. Their structure has been tailored to enhance their antimicrobial efficacy, with some novel pyrazolo[3,4-d]pyrimidine derivatives showing promising results against both bacterial and fungal pathogens. This demonstrates the potential of these derivatives in developing new antimicrobial agents with broad-spectrum activity (Holla et al., 2006).
Interaction Studies
Research into the interactions of quinoxaline derivatives with other compounds under various conditions has also been conducted. For instance, studies examining the effects of temperature and concentration on the interactions between methyl acetate and quinoxaline derivatives have provided insights into the solute-solute and solute-solvent interactions in these mixtures. These findings are crucial for understanding the physicochemical properties of quinoxaline derivatives and their potential applications in different industrial processes (Raphael, Bahadur, & Ebenso, 2015).
Synthesis and Characterization
The synthesis and characterization of quinoxaline derivatives form a significant part of the research, providing foundational knowledge for exploring their applications. Innovative synthetic routes have been developed to create novel derivatives, which are then characterized using various spectroscopic and analytical techniques. This research not only expands the chemical knowledge base of quinoxaline compounds but also opens up new avenues for their application in different scientific and industrial fields (Sallam et al., 2000).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with its handling and disposal.
Future Directions
Future directions could involve further studies to fully characterize the compound’s properties, potential applications (such as medicinal uses if it has biological activity), and possible improvements to its synthesis.
Please consult with a qualified chemist or a relevant expert for accurate information. This is a general approach and may not apply fully to your specific compound.
properties
IUPAC Name |
2-methyl-1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-14(2)22(27)26-21(13-19(25-26)16-6-4-15(3)5-7-16)17-8-9-18-20(12-17)24-11-10-23-18/h4-12,14,21H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHOFGPQNJRARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

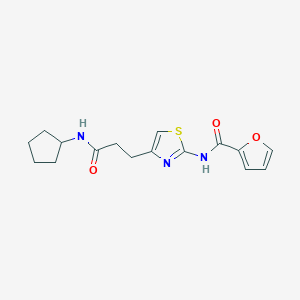
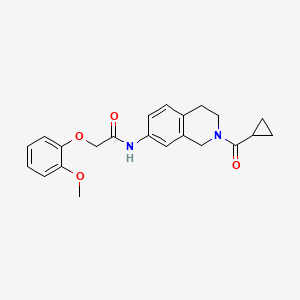
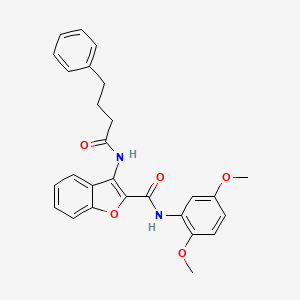
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795487.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)
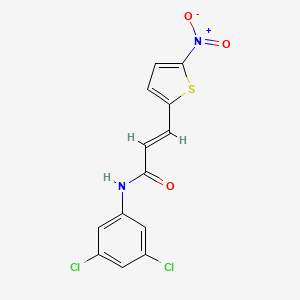
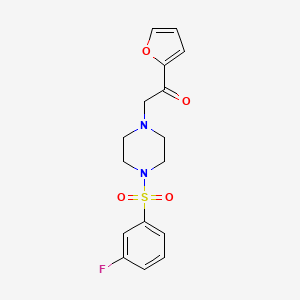
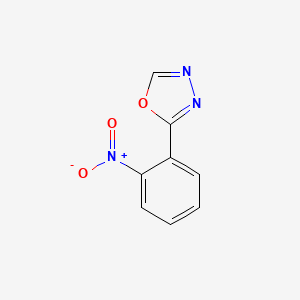
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2795500.png)
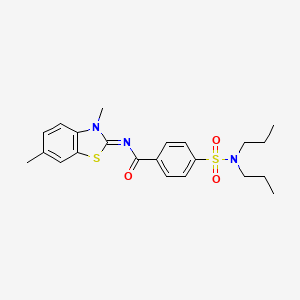
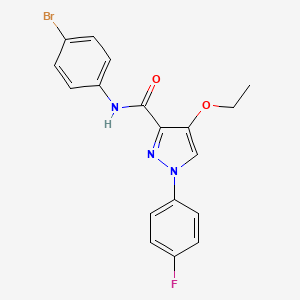
![2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B2795505.png)